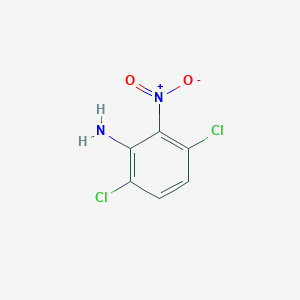

3,6-Dichloro-2-nitroaniline

Overview

Description

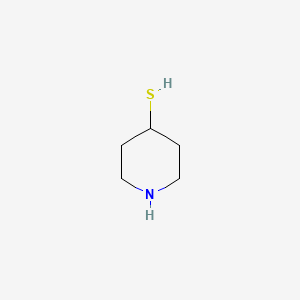

3,6-Dichloro-2-nitroaniline is an important dye intermediate, which can be used to synthesize dyes and pigments . It can also be used to prepare some compounds in the field of pesticides and medicines . The molecular formula of 3,6-Dichloro-2-nitroaniline is C6H4Cl2N2O2 .

Synthesis Analysis

The synthesis of 3,6-Dichloro-2-nitroaniline can be achieved by taking 2,3,4-trichloronitrobenzene as a raw material, adding water as a solvent, a sulfur-containing compound as a catalyst, and reacting with ammonia water in a high-pressure kettle . This method has the advantages of high yield, good reaction selectivity, high safety, environmental friendliness, and low production cost .Molecular Structure Analysis

The molecular structure of 3,6-Dichloro-2-nitroaniline is characterized by its molecular weight of 207.014 Da and monoisotopic mass of 205.964981 Da . The InChI code is 1S/C6H4Cl2N2O2/c7-3-1-2-4 (10 (11)12)6 (9)5 (3)8/h1-2H,9H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dichloro-2-nitroaniline include its high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Scientific Research Applications

Environmental Impact and Detection

Environmental Toxicology : 3,6-Dichloro-2-nitroaniline (DCN) has been identified as a mutagenic aromatic amine, used in agricultural fungicides and dye synthesis. Its presence in water bodies like the Cristais River in Brazil has been a concern. A study showed that DCN was detected in the raw water but not in treated water, contributing less than 0.1% of total mutagenic activity (de Oliveira et al., 2009).

Detection in Fruits : Techniques have been developed for detecting DCN residues in fruits using electron-capture gas chromatography. This method is applicable to various fruits and can detect as low as 0.01 ppm of residue (Cheng & Kilgore, 1966).

Chemical Properties and Synthesis

Crystal Structure : Research on the crystal structure of DCN has revealed that its crystals are monoclinic and generally twinned, providing insights into its molecular structure and bonding (Hughes & Trotter, 1971).

Synthesis Processes : DCN has been involved in various synthesis processes, such as the creation of dichloronitrobenzene, which is obtained from DCN through diazo-reaction and denitrogenation reactions (Hui, 2003).

Biodegradation and Environmental Remediation

Aerobic Degradation : Studies have shown that certain strains like Rhodococcus sp. can utilize DCN as the sole carbon, nitrogen, and energy source under aerobic conditions, indicating potential routes for bioremediation (Khan et al., 2013).

Anaerobic Degradation : Anaerobic degradation of DCN by microbial strains like Geobacter sp. and Thauera aromatica has been observed, providing insights into environmental cleanup strategies (Duc, 2019).

Health and Safety Aspects

Mitochondrial Effects : Research has explored the effects of DCN and its metabolites on isolated rat liver mitochondria, contributing to the understanding of its biological impact (Gallo et al., 1976).

Metabolism in Mammals : Studies have investigated the metabolism of DCN in mammals, including the formation of metabolites and their effects, which is vital for assessing potential health risks (Maté et al., 1967).

Safety and Hazards

3,6-Dichloro-2-nitroaniline is hazardous to the aquatic environment and has long-lasting effects . It’s advised to avoid release to the environment, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name |

3,6-dichloro-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBROUKOXRAMATE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393804 | |

| Record name | Benzenamine, 3,6-dichloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-2-nitroaniline | |

CAS RN |

15944-74-8 | |

| Record name | Benzenamine, 3,6-dichloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]-](/img/structure/B3048096.png)

![2-[(2-Fluorophenoxy)methyl]oxirane](/img/structure/B3048099.png)

![5'-Amino-spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B3048100.png)

![Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B3048101.png)

![Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B3048108.png)